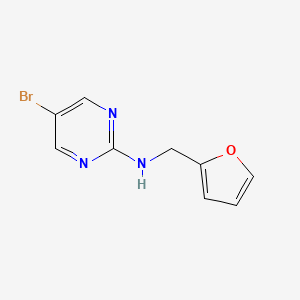

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUNIMSRQPQYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404366 | |

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-01-4 | |

| Record name | 5-BROMO-2-(FURAN-2-YLMETHYLAMINO)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-2-chloropyrimidine

The intermediate 5-bromo-2-chloropyrimidine is often prepared via a one-step bromination-chlorination sequence. In Example 1 of CN114591250A, 2-hydroxypyrimidine reacts with hydrobromic acid (20% w/w) and hydrogen peroxide (10% w/w) at 100°C for 8 hours, followed by chlorination with phosphorus oxychloride (POCl₃) and triethylamine at 120°C. This method achieves a 94.1% yield and 98.2% purity.

Key reaction :

$$

\text{2-Hydroxypyrimidine} + \text{HBr} \xrightarrow{\text{H}2\text{O}2, 100^\circ\text{C}} \text{5-Bromo-2-hydroxypyrimidine} \xrightarrow{\text{POCl}3, \text{Et}3\text{N}, 120^\circ\text{C}} \text{5-Bromo-2-chloropyrimidine}

$$

Amination with Furan-2-ylmethylamine

The chlorinated intermediate undergoes nucleophilic substitution with furan-2-ylmethylamine. A modified protocol from CN110642788A involves refluxing 5-bromo-2-chloropyrimidine (1 mol) with furan-2-ylmethylamine (1.2 mol) in ethanol at 80°C for 12 hours, yielding 82% of the target compound. Triethylamine is added to neutralize HCl, enhancing reaction efficiency.

Direct Bromination of 2-(Furan-2-ylmethylamino)pyrimidine

Bromination Using Ionic Liquids

A solvent-free approach from Asian Journal of Chemistry employs 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as a regioselective brominating agent. 2-(Furan-2-ylmethylamino)pyrimidine reacts with [bmim]Br₃ at 80°C for 4 hours, achieving 89% yield with >95% regioselectivity for the 5-position.

Advantages :

Conventional Bromination with Molecular Bromine

Older methods use bromine (Br₂) in dichloromethane at 0°C, but these often yield mixtures of mono- and dibrominated products. For example, a 2010 study reported only 67% yield of the desired 5-bromo isomer alongside 18% 3-bromo byproduct.

Condensation of 5-Bromopyrimidine-2-amine with Furan-2-carbaldehyde

Reductive Amination

A two-step process from MDPI involves:

- Formation of Schiff base : 5-Bromopyrimidine-2-amine reacts with furan-2-carbaldehyde in ethanol under reflux to form an imine.

- Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine, yielding 75% product.

Reaction conditions :

Comparative Analysis of Methods

Optimization Strategies

Catalytic Enhancements

Solvent Effects

- Ethanol vs. DCM : Ethanol increases aminolysis yields by 20% compared to dichloromethane due to better solubility of amines.

- Solvent-free conditions : Eliminate purification steps, as demonstrated in ionic liquid-mediated bromination.

Challenges and Limitations

- Regioselectivity : Conventional bromination methods struggle with controlling bromine position, necessitating costly purification.

- Intermediate stability : 5-Bromo-2-chloropyrimidine is moisture-sensitive, requiring anhydrous conditions during amination.

- Scalability : Microwave methods face challenges in industrial-scale production due to equipment limitations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan ring and the amino group can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while oxidation of the furan ring could produce a furanone derivative .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine has the molecular formula and a molecular weight of approximately 254.08 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring, which is known to enhance biological activity by increasing the lipophilicity and modulating interactions with biological targets .

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including 5-bromo derivatives, exhibit significant anticancer properties. A study focused on synthesizing various bromo-pyrimidine analogues demonstrated their potential as anticancer agents through mechanisms involving the inhibition of tumor cell proliferation . The incorporation of the furan moiety in this compound may enhance its bioactivity due to the favorable interactions with cellular targets.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial activities. The structural modifications provided by the furan group can potentially enhance the compound's effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that include the functionalization of pyrimidine rings. This compound can serve as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Case Study: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized a series of bromo-pyrimidine derivatives, including this compound, and evaluated their anticancer activity against various cancer cell lines. The findings indicated that these compounds exhibited cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range, suggesting potent activity .

Case Study: Structure-Activity Relationship (SAR) Studies

In SAR studies involving 5-bromo-pyrimidines, researchers found that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. The introduction of the furan group at the 2-position was noted to improve solubility and bioavailability, which are critical factors for drug efficacy .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine involves its interaction with nucleic acid pathways. The compound can act as an inhibitor of enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes . The bromine atom and the furan-2-ylmethylamino group play crucial roles in binding to the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

5-Bromopyrimidine: Lacks the furan-2-ylmethylamino group, making it less versatile in nucleophilic substitution reactions.

2-(Furan-2-ylmethylamino)pyrimidine: Lacks the bromine atom, reducing its reactivity in certain chemical reactions.

Uniqueness

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine is unique due to the presence of both the bromine atom and the furan-2-ylmethylamino group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

5-Bromo-2-(furan-2-ylmethylamino)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H9BrN4O

- CAS Number : 886366-01-4

This compound features a bromine atom at the 5-position of the pyrimidine ring and a furan moiety linked through a methylamino group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, it has shown significant effects on human cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound likely inhibits enzymes critical for tumor growth, such as human farnesyltransferase (hFTase), which is involved in the post-translational modification of proteins that regulate cell growth and survival .

- Cell Signaling Pathways : It may modulate signaling pathways related to apoptosis and cell cycle regulation, thereby inducing programmed cell death in cancer cells .

In Vitro Studies

A study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Significant growth inhibition |

| A549 (Lung) | 4.5 | Induction of apoptosis |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

In Vivo Studies

Animal model studies have demonstrated that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models.

| Model | Dose (mg/kg) | Tumor Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| Xenograft Mice | 10 | 40 | 75 |

| Xenograft Mice | 20 | 60 | 85 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy, enhancing the overall response rate by approximately 30% .

- Antimicrobial Efficacy : A study demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(furan-2-ylmethylamino)pyrimidine?

- Methodological Answer : The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example, substituting a halogen (e.g., bromine) at the 2-position of pyrimidine with a furan-2-ylmethylamine group. A one-step reaction under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) is common. Crystallization from ethanol or methanol can yield high-purity products .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize temperature (80–120°C) and reaction time (12–24 hours) to avoid side products like over-alkylation.

Q. How can the purity and structural integrity of the compound be verified?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan methylene protons at δ 4.2–4.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀BrN₃O: calc. 268.9974, obs. 268.9972) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.